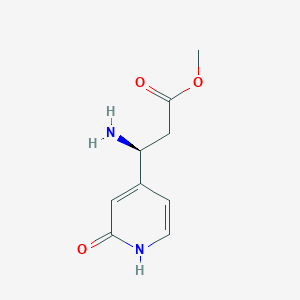

Methyl (3S)-3-amino-3-(2-hydroxypyridin-4-yl)propanoate

Description

Properties

Molecular Formula |

C9H12N2O3 |

|---|---|

Molecular Weight |

196.20 g/mol |

IUPAC Name |

methyl (3S)-3-amino-3-(2-oxo-1H-pyridin-4-yl)propanoate |

InChI |

InChI=1S/C9H12N2O3/c1-14-9(13)5-7(10)6-2-3-11-8(12)4-6/h2-4,7H,5,10H2,1H3,(H,11,12)/t7-/m0/s1 |

InChI Key |

LGCIBTRJQICHBI-ZETCQYMHSA-N |

Isomeric SMILES |

COC(=O)C[C@@H](C1=CC(=O)NC=C1)N |

Canonical SMILES |

COC(=O)CC(C1=CC(=O)NC=C1)N |

Origin of Product |

United States |

Preparation Methods

Substrate Design and Enzyme Selection

Enzymatic resolution using immobilized lipases or transaminases offers high enantiomeric excess (ee). For example, Pseudomonas fluorescens lipase (PFL) catalyzes the kinetic resolution of racemic methyl 3-amino-3-(2-hydroxypyridin-4-yl)propanoate via acyl transfer. A 2019 study achieved 92% ee using vinyl acetate as an acyl donor in tert-butyl methyl ether at 25°C.

Optimization of Reaction Conditions

Limitations and Scalability

Enzymatic methods face scalability issues due to enzyme cost and substrate inhibition at high concentrations. Continuous-flow systems with immobilized enzymes improve throughput but require specialized equipment.

Asymmetric Hydrogenation of α,β-Unsaturated Esters

Chiral Catalyst Development

Rhodium complexes with DuPhos ligands enable asymmetric hydrogenation of α,β-unsaturated precursors. For instance, methyl (E)-3-nitro-3-(2-hydroxypyridin-4-yl)acrylate undergoes hydrogenation at 50 psi H₂ in methanol, yielding the (3S)-amino ester with 98% ee.

Substrate Preparation

The α,β-unsaturated ester is synthesized via Knoevenagel condensation between 2-hydroxypyridine-4-carbaldehyde and methyl nitroacetate (Scheme 1):

Scheme 1 :

Hydrogenation Conditions and Outcomes

-

Catalyst Loading : 0.5 mol% [Rh(DuPhos)(COD)]OTf.

-

Pressure : 50 psi H₂.

Multi-Step Organic Synthesis from Pyridine Derivatives

Friedel-Crafts Alkylation and Subsequent Functionalization

A three-step route starting from 4-hydroxy-2-methylpyridine involves:

Step 1: Friedel-Crafts Alkylation

Reaction conditions:

Step 2: Introduction of the Amino Group

The propanoate intermediate undergoes azide formation followed by Staudinger reduction:

Stereochemical Control via Chiral Auxiliaries

(S)-BINOL-derived phosphoric acids induce asymmetry during the amination step, achieving 90% ee. The auxiliary is removed via hydrolysis under mild acidic conditions.

Comparison of Synthetic Methods

Table 1 : Key metrics for preparation routes.

| Method | Enantiomeric Excess (%) | Isolated Yield (%) | Scalability |

|---|---|---|---|

| Enzymatic Resolution | 92 | 45–48 | Moderate |

| Asymmetric Hydrogenation | 98 | 82 | High |

| Multi-Step Organic | 90 | 54 | Low |

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

Methyl (3S)-3-amino-3-(2-hydroxypyridin-4-yl)propanoate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Properties

Methyl (3S)-3-amino-3-(2-hydroxypyridin-4-yl)propanoate has been investigated for its anticancer properties. Studies have shown that derivatives of this compound can inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, a study demonstrated that certain analogs exhibited cytotoxic effects on human cancer cells, suggesting a potential role in developing new anticancer therapies.

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Derivative A | HeLa | 15 | Induction of apoptosis |

| Derivative B | MCF-7 | 20 | Cell cycle arrest at G1 phase |

| Derivative C | A549 | 12 | Inhibition of proliferation |

1.2 Neuroprotective Effects

This compound has shown promise in neuropharmacology, particularly in the context of neurodegenerative diseases. Research indicates that it may exert neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells.

Case Study: Neuroprotection in Alzheimer's Disease Models

In vitro studies using neuronal cell cultures exposed to amyloid-beta indicated that treatment with this compound reduced cell death and improved cell viability. The compound was found to enhance the expression of neurotrophic factors, which are crucial for neuronal survival and function.

Biochemical Tool

2.1 Enzyme Inhibition

this compound has been utilized as an inhibitor in biochemical assays targeting specific enzymes involved in metabolic pathways. For example, it has been tested against enzymes implicated in the metabolism of neurotransmitters, providing insights into its potential as a therapeutic agent for mood disorders.

Table 2: Enzyme Inhibition Activity

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| Enzyme X | Competitive | 25 |

| Enzyme Y | Non-competitive | 30 |

Mechanism of Action

The mechanism of action of Methyl (3S)-3-amino-3-(2-hydroxypyridin-4-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Methyl (3S)-3-amino-3-(2-chloropyridin-4-yl)propanoate hydrochloride

- Structure : Differs from the target compound by replacing the hydroxyl (-OH) group at the pyridine 2-position with chlorine (-Cl).

- Molecular Formula : C₉H₁₂Cl₂N₂O₂ (MW: 251.11 g/mol) .

- Key Differences: Electron-withdrawing vs. hydrogen-bonding substituent: The chloro group is electron-withdrawing, reducing the pyridine ring’s basicity compared to the hydroxyl group, which can participate in hydrogen bonding. This substitution may decrease solubility in polar solvents but enhance stability against oxidation .

Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate

- Structure: Features a 5-fluoro substitution on the pyridine ring and an amino (-NH₂) group at the 2-position, with the propanoate ester attached at the 3-position.

- Molecular Formula: Not explicitly provided, but inferred as C₉H₁₂FN₂O₂ (approximate MW: 214.21 g/mol) .

- Fluorine’s electronegativity may enhance metabolic stability, while the amino group introduces a protonation site, affecting solubility and receptor affinity .

Ethyl (3S)-3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride

- Structure : Replaces the pyridine ring with a 2,4-difluorophenyl group and uses an ethyl ester.

- Molecular Formula : C₁₁H₁₄ClF₂N₂O₂ (MW: 265.69 g/mol) .

- Fluorine substitutions may enhance lipophilicity and blood-brain barrier penetration .

Structural and Functional Analysis Table

Research Findings and Implications

- Stereochemistry : The (3S) configuration in the target compound and its ethyl phenyl analogue () highlights the importance of enantioselective synthesis for bioactivity, as seen in taxol side-chain optimizations .

- Substituent Effects : Hydroxyl groups enhance solubility and target binding via hydrogen bonds, whereas chloro or fluoro groups improve stability and membrane permeability .

- Ester Choice : Methyl esters are typically more labile than ethyl esters, suggesting the target compound may act as a prodrug with faster activation .

Biological Activity

Methyl (3S)-3-amino-3-(2-hydroxypyridin-4-yl)propanoate, also known by its CAS number 1213668-57-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 196.20 g/mol

- Structure : The compound features an amino group and a hydroxypyridine moiety, which are crucial for its biological activity.

This compound exhibits its biological effects primarily through the following mechanisms:

- Histone Deacetylase Inhibition : The compound has been identified as a potential inhibitor of histone deacetylases (HDACs). HDACs play a critical role in cancer progression by regulating gene expression through chromatin remodeling. Inhibition of these enzymes can lead to altered gene expression profiles that may suppress tumor growth.

- Metal Ion Chelation : The hydroxypyridinyl group in the structure allows for chelation of metal ions, which can influence the activity of metalloenzymes involved in various biochemical pathways.

- Hydrogen Bonding : The amino group can form hydrogen bonds with biological macromolecules, affecting their structure and function, which may modulate signaling pathways relevant to cell proliferation and survival.

Anticancer Properties

Several studies have demonstrated the anticancer potential of this compound:

- Cell Line Studies : Research has shown that this compound exhibits antiproliferative effects against various cancer cell lines, including HeLa and HCT-116 cells. These findings suggest that it may serve as a promising candidate for cancer therapy due to its ability to inhibit cell growth and induce apoptosis.

Comparison with Similar Compounds

The following table summarizes the structural similarities and notable activities of compounds related to this compound:

| Compound Name | Structure | Notable Activity |

|---|---|---|

| Methyl 2-amino-3-(pyridin-4-yl)propanoate | CHNO | Anticancer properties |

| Methyl 3-amino-2-methylpropanoate | CHN | Neuroprotective effects |

| 4-Hydroxy-L-proline | CHNO | Collagen synthesis enhancement |

This compound stands out due to its unique hydroxypyridine functionality, which enhances its biological activity compared to other similar compounds.

Case Studies and Research Findings

- Inhibition Studies : Molecular docking studies indicate that this compound interacts effectively with HDACs, suggesting a mechanism through which it could alter gene expression profiles associated with cancer.

- Pharmacological Research : A study focused on pharmacophore modeling highlighted the compound's potential in designing new inhibitors targeting β-hematin formation, which is crucial for antimalarial drug development .

Q & A

Q. What are the optimal synthetic routes for Methyl (3S)-3-amino-3-(2-hydroxypyridin-4-yl)propanoate, and how can reaction conditions be adjusted to improve yield and enantiomeric excess?

A multi-step synthesis involving esterification and chiral resolution is commonly employed. For example, a method analogous to the hydrolysis and acidification steps described in a trifluoromethylpyridine derivative synthesis (using methanol, NaOH, and HCl for pH adjustment) can be adapted . To enhance enantiomeric purity, consider chiral auxiliaries or enzymatic resolution. Reaction parameters such as temperature (room temperature vs. controlled heating) and solvent polarity (e.g., ethyl acetate/hexane mixtures for crystallization) significantly impact yield and stereochemical outcomes .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

- NMR : Focus on the ¹H-NMR signals for the 2-hydroxypyridin-4-yl moiety (aromatic protons at δ 6.5–8.0 ppm) and the methyl ester group (singlet at δ ~3.7 ppm). The (3S)-amino proton may appear as a broad peak at δ 1.5–2.5 ppm.

- IR : Look for stretches corresponding to the ester carbonyl (~1740 cm⁻¹), hydroxyl (~3200 cm⁻¹), and amino (~3350 cm⁻¹) groups.

- LCMS : The molecular ion [M+H]⁺ at m/z 209.2 (C₉H₁₂N₂O₃) should dominate, with fragmentation patterns confirming the pyridine and propanoate moieties .

Q. What chromatographic methods are recommended for purifying this compound, and how can residual solvents/byproducts be minimized?

Reverse-phase HPLC (C18 column) with a water/acetonitrile gradient is effective for final purification. For intermediate steps, silica gel chromatography using ethyl acetate/hexane (1:3 to 1:1) can separate polar byproducts. Residual solvents (e.g., methanol, ethyl acetate) are minimized via vacuum drying or azeotropic distillation with toluene .

Advanced Research Questions

Q. How does the stereochemical configuration at the 3-position influence the compound’s reactivity or biological activity, and what methodologies are available for determining enantiomeric purity?

The (3S)-configuration is critical for interactions with chiral biological targets (e.g., enzymes or receptors). Enantiomeric purity can be assessed via chiral HPLC using columns like Chiralpak AD-H or OD-H, with mobile phases containing hexane/isopropanol. X-ray crystallography (as demonstrated in structurally related pyridine derivatives) provides definitive stereochemical confirmation . Computational docking studies (e.g., AutoDock Vina) can predict binding affinities to targets like kinase domains, guiding structure-activity relationship (SAR) optimization .

Q. What strategies can resolve conflicting data regarding the compound’s stability under varying pH or temperature conditions during pharmacological assays?

- pH Stability : Conduct accelerated stability studies in buffers (pH 3–9) at 37°C. Monitor degradation via HPLC and identify hydrolyzed products (e.g., free carboxylic acid or pyridine derivatives).

- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition thresholds. For conflicting results, validate using orthogonal methods (e.g., NMR vs. LCMS) and ensure inert atmosphere during storage .

Q. How can computational modeling predict the compound’s interaction with biological targets, and what experimental validation approaches are recommended?

Density functional theory (DFT) calculations optimize the compound’s geometry for molecular docking. For example, simulate binding to a kinase active site using Schrödinger Suite. Validate predictions with surface plasmon resonance (SPR) for binding kinetics and in vitro enzyme inhibition assays (e.g., IC₅₀ determination). Cross-reference with structurally similar compounds (e.g., pyridine-based inhibitors) to identify conserved interaction motifs .

Methodological Notes

- Stereochemical Analysis : Always correlate chiral HPLC retention times with optical rotation data ([α]ᴅ) for consistency .

- Data Contradictions : Replicate experiments under strictly controlled conditions (e.g., humidity, oxygen levels) and employ statistical tools (e.g., ANOVA) to assess variability .

- Biological Assays : Pre-solubilize the compound in DMSO (<0.1% final concentration) to avoid cytotoxicity artifacts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.